molecular formula C17H16O2 B8630907 2,2-Dimethyl-4-phenyl-2H-1-benzopyran-7-ol CAS No. 59257-85-1

2,2-Dimethyl-4-phenyl-2H-1-benzopyran-7-ol

Cat. No.: B8630907
CAS No.: 59257-85-1
M. Wt: 252.31 g/mol
InChI Key: QQAKLWJRWRKLOD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenyl-2H-1-benzopyran-7-ol is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

59257-85-1

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2,2-dimethyl-4-phenylchromen-7-ol

InChI

InChI=1S/C17H16O2/c1-17(2)11-15(12-6-4-3-5-7-12)14-9-8-13(18)10-16(14)19-17/h3-11,18H,1-2H3

InChI Key

QQAKLWJRWRKLOD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromobenzene (141.3 g) in dry tethydrofuran (300 ml) was added to magnesium (23.7 g) in dry tetrahydrofuran (100 ml). 2,2-Dimethylchroman-4-one-7-ol (34.5 g) in dry tetrahydrofuran (250 ml) was then added and the solution refluxed for 48 hours. The mixture was poured into ammonium chloride solution, the tetrahydrofuran layer was separated and evaporated under reduced pressure. The aqueous layer was extracted with ethyl acetate and the organic layer and the residue from the tetrahydrofuran layer was shaken with 10% sodium hydroxide solution. The basic layer was acidified and re-extracted with ethyl acetate. The organic layers were dried (MgSO4). Removal of the solvent under reduced pressure gave an oil (26 g) which was chromatographed on silica. Elution with ether - petrol (1:1) gave the title compound (14 g).
Quantity
141.3 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

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